N-(4-bromophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
Description
N-(4-bromophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic indole derivative characterized by a 3-formyl-substituted indole core linked to a 4-bromophenyl group via an acetamide bridge. The compound’s structure combines the electron-deficient 4-bromophenyl moiety with the reactive formyl group on the indole ring, making it a versatile scaffold for medicinal chemistry and drug discovery. The 4-bromophenyl substituent likely contributes to increased lipophilicity and improved membrane permeability compared to non-halogenated analogs .
Properties
Molecular Formula |
C17H13BrN2O2 |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(3-formylindol-1-yl)acetamide |
InChI |
InChI=1S/C17H13BrN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,11H,10H2,(H,19,22) |
InChI Key |
CZBHXBCXMHNIHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation of Indole
The formylation of indole at the 3-position is a critical first step. The Vilsmeier-Haack reaction employs phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic formylating agent.
Procedure :
- Indole (1.0 equiv) is dissolved in DMF under ice-cooling.
- POCl₃ (1.2 equiv) is added dropwise to form the Vilsmeier reagent.
- The mixture is stirred at 0–5°C for 2 hours, followed by quenching with ice water.
- The precipitated 3-formylindole is filtered and recrystallized from ethanol.
Characterization :
Synthesis of 2-Bromo-N-(4-Bromophenyl)Acetamide
This intermediate is prepared via nucleophilic acyl substitution between 4-bromoaniline and bromoacetyl bromide.
Procedure :
- 4-Bromoaniline (1.0 equiv) is dissolved in dry dichloromethane.
- Bromoacetyl bromide (1.1 equiv) is added dropwise at 0°C.
- Triethylamine (1.5 equiv) is introduced to scavenge HBr.
- The product is isolated via filtration and recrystallized from ethanol.
Characterization :
N-Alkylation of 3-Formylindole
The final step involves alkylating 3-formylindole at the 1-position using 2-bromo-N-(4-bromophenyl)acetamide.
Procedure :
- 3-Formylindole (1.0 equiv) is deprotonated with NaH (1.2 equiv) in dry THF.
- 2-Bromo-N-(4-bromophenyl)acetamide (1.1 equiv) is added, and the mixture is refluxed for 12 hours.
- The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Characterization :
- IR : Amide C=O stretch at 1650 cm⁻¹; formyl C=O at 1675 cm⁻¹.
- ¹H NMR :
- Formyl proton at δ 9.93 ppm.
- Amide NH at δ 10.82 ppm (D₂O-exchangeable).
- Aromatic protons at δ 7.2–8.1 ppm.
- Mass Spec : Molecular ion peak at m/z 357 (C₁₇H₁₃BrN₂O₂).
Reaction Optimization and Mechanistic Insights
Key Parameters Affecting Yield
Competing Side Reactions
- Over-Alkylation : Excess bromoacetamide leads to di-alkylated byproducts, minimized by stoichiometric control.
- Hydrolysis : Moisture degrades the Vilsmeier reagent, necessitating anhydrous conditions.
Comparative Analysis of Related Compounds
Structural analogs highlight the impact of substituents on reactivity and properties:
Applications and Derivative Synthesis
Biological Activity
The acetamide moiety enables hydrogen bonding with biological targets, while the bromophenyl group enhances hydrophobic interactions. Preliminary studies suggest:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features and properties of N-(4-bromophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide and its analogs:
Key Observations :
Substituent Effects on Reactivity and Bioactivity :
- The 3-formyl group in the target compound distinguishes it from analogs like N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide , which lacks electrophilic substituents. The formyl group may facilitate covalent binding to cysteine residues in target proteins, a mechanism observed in kinase inhibitors .
- Halogenated Aryl Groups : Bromine and chlorine substituents (e.g., in ) enhance lipophilicity and metabolic stability compared to methoxy or nitro groups. For example, the 4-bromophenyl group in the target compound likely improves cellular uptake compared to the 4-nitrophenyl analog 10l (melting point 190–191°C, yield 14%) .
Synthetic Efficiency: Yields for indole-acetamide derivatives vary widely. Low yields in some cases (e.g., 6% for 10k ) may stem from steric hindrance or competing side reactions.
Biological Activity Trends: Anticancer Potential: Compounds with dual Bcl-2/Mcl-1 inhibitory activity, such as 10a , share structural similarities with the target compound. The 4-chlorobenzoyl and methoxy groups in 10a enhance binding affinity to anti-apoptotic proteins, suggesting that the target compound’s 3-formyl group could be modified to optimize such interactions. Receptor Modulation: Thiazole-containing analogs (e.g., 9g ) exhibit activity against formyl peptide receptors (FPRs), implying that the acetamide linker and aryl groups are critical for receptor engagement.
Thermal Stability and Crystallography :
- Melting points for bromophenyl-acetamide derivatives range from 153°C (10m ) to 232°C (9g ), influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported, but its planar indole core and hydrogen-bonding capacity (via the formyl group) suggest moderate thermal stability.
- Crystal structures of related compounds (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ) reveal dihedral angles between aromatic rings (~60°), which may affect packing efficiency and solubility.
Biological Activity
N-(4-bromophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, as well as its interaction with biological targets.
Chemical Structure and Properties
The compound has a molecular formula of C18H16BrN3O and a molecular weight of approximately 333.18 g/mol. The presence of the bromine atom on the phenyl ring is significant as it influences the compound's electronic properties and biological interactions, potentially enhancing its pharmacological activity .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. The compound was tested against the MCF7 human breast adenocarcinoma cell line using the Sulforhodamine B (SRB) assay. Results indicated that it exhibited significant cytotoxicity, with IC50 values suggesting effective inhibition of cancer cell proliferation .
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. Molecular docking studies have been conducted to elucidate these interactions, revealing binding affinities that suggest potential mechanisms for its antimicrobial and anticancer activities .
Case Studies and Research Findings
Several studies have synthesized derivatives of this compound to explore structure-activity relationships (SAR). For instance, modifications to the indole moiety have been shown to enhance both antimicrobial and anticancer activities.
One study synthesized a series of derivatives and evaluated their biological properties, finding that certain substitutions led to improved potency against bacterial strains and cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
